Propan-1-aminium 4-(2-oxopyrrolidin-1-yl)benzenesulfonate
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Overview
Description
Propan-1-aminium 4-(2-oxopyrrolidin-1-yl)benzenesulfonate is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propan-1-aminium 4-(2-oxopyrrolidin-1-yl)benzenesulfonate typically involves the reaction of chloroacetamide with γ-aminobutyric acid potassium salts. This reaction provides a convenient method for the synthesis of substituted 4-[(2-amino-2-oxoethyl)amino]butanoic acids. The alkylation products of 2-aminoacetic and 3-aminopropanoic acid with chloroacetamide are isolated, followed by thermal cyclization to afford 2-(2-oxopyrrolidin-1-yl)acetamides .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as those described for laboratory-scale synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Propan-1-aminium 4-(2-oxopyrrolidin-1-yl)benzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the aminium group.
Oxidation and Reduction: The pyrrolidine ring can undergo oxidation and reduction reactions, altering its chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include chloroacetamide, γ-aminobutyric acid potassium salts, and various organic solvents such as methanol, ethanol, and propan-2-ol. Reaction conditions typically involve heating the reaction mixture at temperatures ranging from 65°C to 75°C for several hours .
Major Products Formed
The major products formed from these reactions include substituted 4-[(2-amino-2-oxoethyl)amino]butanoic acids and 2-(2-oxopyrrolidin-1-yl)acetamides .
Scientific Research Applications
Propan-1-aminium 4-(2-oxopyrrolidin-1-yl)benzenesulfonate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various bioactive molecules.
Industry: The compound is used in the synthesis of pharmaceuticals and chemical intermediates.
Mechanism of Action
The mechanism of action of propan-1-aminium 4-(2-oxopyrrolidin-1-yl)benzenesulfonate involves its interaction with molecular targets such as carbonic anhydrase. The compound’s structure allows it to efficiently explore the pharmacophore space due to sp3-hybridization and increased three-dimensional coverage . This interaction can lead to various biological effects, including antioxidant and neuroprotective activities.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one: A related compound with similar biological activities.
Phenyl 4-(2-oxopyrrolidin-1-yl)benzenesulfonates: These compounds exhibit antiproliferative activity and are studied for their potential as antimicrotubule agents.
Uniqueness
Propan-1-aminium 4-(2-oxopyrrolidin-1-yl)benzenesulfonate is unique due to its specific combination of the pyrrolidine ring and the benzenesulfonate group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C13H20N2O4S |
---|---|
Molecular Weight |
300.38 g/mol |
IUPAC Name |
4-(2-oxopyrrolidin-1-yl)benzenesulfonate;propylazanium |
InChI |
InChI=1S/C10H11NO4S.C3H9N/c12-10-2-1-7-11(10)8-3-5-9(6-4-8)16(13,14)15;1-2-3-4/h3-6H,1-2,7H2,(H,13,14,15);2-4H2,1H3 |
InChI Key |
YBOIPUIGGRTXMT-UHFFFAOYSA-N |
Canonical SMILES |
CCC[NH3+].C1CC(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)[O-] |
Origin of Product |
United States |
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